1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-
Description
The compound "1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-" is a nitro-substituted phthalimide derivative characterized by a propyl linker connecting the isoindole-1,3-dione core to a 4-methyl-2-nitrophenoxy group. For instance, potassium salts of isoindole-1,3-dione react with chloropropyl or silane precursors under controlled conditions . The 4-methyl-2-nitrophenoxy substituent likely influences electronic properties, solubility, and reactivity, making it distinct from other derivatives in this class.
Properties
IUPAC Name |
2-[3-(4-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-12-7-8-16(15(11-12)20(23)24)25-10-4-9-19-17(21)13-5-2-3-6-14(13)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYBPGYOIZGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367042 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713493-55-1 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with nitrophenoxypropyl intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural variations among phthalimide derivatives arise from substituents on the phenoxy group and the linker chain. Below is a comparative analysis of analogous compounds:
Physicochemical Properties
- NMR Profiles: Target Compound: Expected ¹H NMR signals include aromatic protons from the phthalimide (δ 7.5–7.8 ppm) and the 4-methyl-2-nitrophenoxy group (δ 6.8–7.3 ppm), with a triplet for the propyl linker (δ 3.6–3.8 ppm) . Silane Derivatives: Broadened ¹H NMR signals in PSQ-PhI (δ 0.65–3.57 ppm) indicate polymeric structure, contrasting with sharp monomer peaks (δ 0.58–7.77 ppm) .
- Thermal Stability: Polysilsesquioxanes (PSQ-PhI) exhibit higher thermal stability (m.p. 85–88°C) compared to monomeric silanes (liquid at room temperature) . Nitro derivatives may decompose at elevated temperatures due to nitro group instability.
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- , synthesizing insights from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with amines or hydrazones. The structural characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry. These methods confirm the formation of the desired compounds and their purity.
Biological Activity Overview
The biological activities of 1H-Isoindole-1,3(2H)-dione derivatives can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an inhibition zone comparable to that of gentamicin at the same concentration. Additionally, these compounds exhibited potent activity against Leishmania tropica, with one compound achieving an IC50 value of 0.0478 μmol/mL, outperforming traditional treatments like Glucantime .
2. Anticancer Activity
The antiproliferative effects of isoindole derivatives have been evaluated against various cancer cell lines, including Caco-2 and HCT-116. The compounds induced apoptosis and arrested cell cycle progression in treated cells. A structure-activity relationship (SAR) analysis indicated that lipophilic properties enhance both antileishmanial and antiproliferative activities .
3. Anti-inflammatory Activity
Isoindole derivatives have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). Some compounds demonstrated selective COX-2 inhibition greater than that of meloxicam, suggesting potential for treating inflammatory conditions .
Case Studies
Case Study 1: Anticancer Evaluation
A series of isoindole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced their efficacy as anticancer agents. For example, a derivative with a specific substituent at position 4 showed an IC50 value of 87 nM against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases as well .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial activity, several isoindole derivatives were screened against common pathogens. One compound exhibited an inhibition profile similar to standard antibiotics, highlighting its potential as a new therapeutic agent in combating resistant bacterial strains .
Data Tables
Q & A
Q. What experimental models are recommended to evaluate the pharmacological activity of this compound?
In vivo models such as neurogenic, tonic, inflammatory, and chemotherapy-induced peripheral neuropathic pain models are validated for assessing analgesic and anti-oedematous properties. For example, carrageenan-induced paw edema or acetic acid-induced writhing tests can quantify anti-inflammatory and analgesic efficacy. Dose-response studies (e.g., 10–100 mg/kg) and comparator drugs (e.g., indomethacin) should be included to establish potency .
Q. How can the cyclooxygenase (COX) inhibitory activity of this compound be methodologically assessed?
Use in vitro COX-1/COX-2 inhibition assays with purified enzymes. Measure IC50 values via spectrophotometric detection of prostaglandin biosynthesis (e.g., using arachidonic acid as a substrate). Molecular docking studies can complement experimental data by predicting binding affinities to COX-2 active sites, as demonstrated in prior phthalimide derivative research .
Q. What analytical techniques are critical for characterizing the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., 4-methyl-2-nitrophenoxy group) via H and C NMR.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNO).
- X-ray Diffraction (XRD): Resolve crystal structure and intermolecular interactions, as applied to analogous phthalimide derivatives .
Advanced Research Questions
Q. How can molecular docking be employed to predict the compound’s mechanism of action?
Perform homology modeling of target proteins (e.g., COX-2, BRCA1/2) using software like AutoDock Vina. Dock the compound into active sites, prioritizing hydrogen bonding (e.g., nitro group interactions) and hydrophobic contacts. Validate predictions with mutagenesis studies or competitive binding assays .
Q. What structural modifications could enhance the compound’s therapeutic index while minimizing toxicity?
- Nitrophenoxy Chain Optimization: Adjust propyl linker length to balance bioavailability and steric hindrance.
- Nitro Group Reduction: Test derivatives with amine or amide substitutions to reduce potential mutagenicity. Compare analogs like thalidomide (CAS 50-35-1) or pomalidomide (CAS 19171-19-8) to identify SAR trends in safety profiles .
Q. How can degradation pathways of this compound be analyzed under thermal or oxidative stress?
Use thermogravimetric analysis (TGA) and pyrolysis-GC/MS to identify degradation products. For example, imide ring cleavage may yield 1H-isoindole-1,3(2H)-dione derivatives, as observed in polyamide-imide degradation studies. Stability studies in simulated physiological buffers (pH 1–9) are also critical .
Data Contradiction Analysis
Q. How should researchers address discrepancies in COX inhibition data across studies?
- Assay Variability: Compare enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms).
- Substrate Concentration: Standardize arachidonic acid levels (typically 5–10 μM).
- Control Compounds: Include celecoxib as a COX-2-specific inhibitor to validate assay conditions. Cross-reference in vitro data with in vivo efficacy to resolve mechanistic inconsistencies .
Methodological Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Analgesic Activity | Carrageenan-induced paw edema (rodent model) | |
| COX-2 Inhibition | Fluorometric COX Inhibitor Screening Assay Kit | |
| Structural Elucidation | Single-crystal XRD (resolution ≤ 0.8 Å) | |
| Degradation Analysis | Pyrolysis-GC/MS (He atmosphere, 300–500°C) |
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
